3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C20H18N2OS2 and a molecular weight of 366.4997 This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with three methyl groups and a naphthalen-1-ylmethylsulfanyl group
Preparation Methods
The synthesis of 3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thieno[2,3-d]pyrimidin-4(3H)-one core or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methyl or sulfanyl positions, using reagents like alkyl halides or sulfonyl chlorides
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications.
Properties
Molecular Formula |
C20H18N2OS2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-2-(naphthalen-1-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2OS2/c1-12-13(2)25-18-17(12)19(23)22(3)20(21-18)24-11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11H2,1-3H3 |
InChI Key |
BKODSEKTLXHQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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